(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a hydroxyl group and a carboxylate moiety, making it an important compound in medicinal chemistry and organic synthesis. This compound is primarily studied for its potential applications in drug development and as a building block in organic synthesis.
The compound can be synthesized from various starting materials, including amino acids and other pyrrolidine derivatives. Its hydrochloride form is often utilized to enhance solubility and stability in various applications.
The synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can be achieved through several methods:
The synthesis often involves protecting groups to ensure selective reactions at specific sites on the molecule. Techniques such as chromatography are typically used for purification.
The molecular structure of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can be represented as follows:
Crystallographic studies can provide insights into the three-dimensional arrangement of atoms within the molecule, confirming its stereochemical configuration.
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and pH adjustments to favor desired pathways while minimizing side reactions.
The mechanism of action for (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is primarily related to its interaction with biological targets:
Studies on binding kinetics and affinity assays are essential for understanding its mechanism of action.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize the compound's structure and confirm purity.
(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, highlighting its importance in modern chemistry and pharmacology.
The stereoselective synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride relies on chiral pool strategies and controlled functional group transformations to preserve the trans configuration at C2 and C4. The most industrially viable route begins with N-Boc-trans-4-hydroxy-L-proline as the chiral precursor [4] [5]. The synthesis proceeds via a three-step sequence:
Table 1: Stereoselective Synthesis Steps and Performance Metrics
Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) | Stereoselectivity (ee, %) |
---|---|---|---|---|
Esterification | MeOH, SOCl₂, 0–5°C, 4h | 92–95 | 98.5 | >99 |
Boc Deprotection | 4M HCl in dioxane, 25°C, 1h | 88–90 | 99.1 | >99 |
Crystallization | Ethyl acetate/MTBE, -20°C | 95 | 99.9 | >99.5 |
Critical stereochemical control is achieved through:
Industrial production applies QbD principles to ensure robustness, with Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) rigorously defined [4]. Key elements include:
Table 2: QbD-Driven Process Parameters and Their Impact on CQAs
Critical Process Parameter (CPP) | Design Space | Critical Quality Attribute (CQA) | Impact Level |
---|---|---|---|
Esterification temperature | 0–5°C | Racemization impurity | High |
HCl equivalents (deprotection) | 1.05–1.10 eq | Residual Boc content | Medium |
Crystallization cooling rate | 0.3–0.7°C/min | Particle size distribution | High |
Seed loading (crystallization) | 0.5–1.0% w/w | Enantiomeric excess | Medium |
Process Analytical Technology (PAT) tools deployed:
Two primary routes dominate commercial synthesis: direct esterification of free amino acids versus Boc-mediated sequential functionalization. A comparative analysis reveals trade-offs in scalability, cost, and stereochemical fidelity:
Drawbacks: Elevated temperatures (60–65°C) risk epimerization at C2 (up to 5% cis impurity). Requires extensive purification (chromatography) to achieve pharma-grade ee [5].
Boc-Deprotection Route:
Table 3: Economic and Technical Comparison of Synthetic Routes
Parameter | Direct Esterification | Boc-Deprotection Route |
---|---|---|
Overall yield | 65–70% | 80–85% |
Typical ee | 95–97% | >99.5% |
Key impurity profile | cis-isomer (3–5%) | Residual solvents (<0.1%) |
Capital expenditure | Low (standard reactors) | Moderate (crystallization units) |
Operational costs | $120–150/kg | $180–220/kg |
Pharma suitability | Limited (intermediates) | High (API-grade) |
The Boc-deprotection route is favored for GMP production despite higher costs due to superior stereochemical integrity and crystallization-based purification eliminating chromatography [4] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0